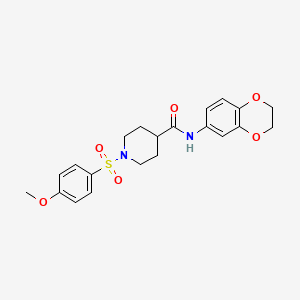

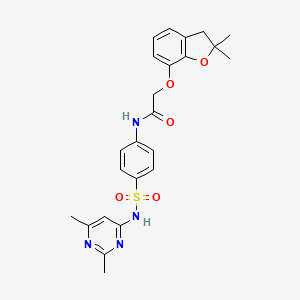

![molecular formula C17H13ClN2O2 B2504878 Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 1207005-26-2](/img/structure/B2504878.png)

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline is a ubiquitous heterocyclic aromatic compound with potential applications in industrial and medicinal fields . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .

Synthesis Analysis

There are several synthesis protocols reported in the literature for the construction of quinoline and its derivatives. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol and diamine has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water. When heated to decomposition it emits toxic fumes of nitrogen oxides .科学的研究の応用

Anticancer Properties:

- Certain quinoline derivatives have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results .

Synthetic Organic Chemistry

Quinoline derivatives serve as versatile building blocks in synthetic organic chemistry:

Quinaldine Synthesis:- Quinaldine derivatives can be synthesized from aniline derivatives and acetaldehyde under microwave irradiation. Hydrochloric acid has been found to be an effective catalyst for this reaction .

- Quinoline synthesis methods work well with both electron-donating and electron-withdrawing substituents at various positions on the phenyl ring .

Industrial Chemistry

Quinolines find applications in industrial processes:

Green Syntheses:- Chemists strive for greener and more sustainable chemical processes. Quinoline derivatives have been synthesized using alternative methods such as microwave-assisted reactions, solvent-free conditions, ionic liquids, and photocatalytic synthesis .

- 1,4-Diazabicyclo[2.2.2]octane (DABCO) has facilitated the synthesis of structurally diverse 2-alkoxy- and 2-aryloxy-3-substituted quinolones. These reactions involve o-alkynylaryl isocyanides and alcohols/phenols .

Safety and Hazards

将来の方向性

Quinoline and its derivatives have a wide range of applications in medicinal and synthetic organic chemistry, making them a vital scaffold for drug discovery . Future research will likely continue to explore new synthesis methods, potential biological activities, and applications of quinoline derivatives.

特性

IUPAC Name |

methyl 4-(3-chloroanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPUPGJSWHAAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)

![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)